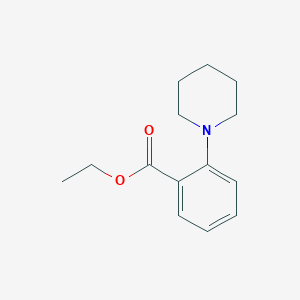

Ethyl 2-(piperidin-1-yl)benzoate

CAS No.:

Cat. No.: VC15816413

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO2 |

|---|---|

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | ethyl 2-piperidin-1-ylbenzoate |

| Standard InChI | InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-4-5-9-13(12)15-10-6-3-7-11-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |

| Standard InChI Key | UQTAXDSEYSFFHR-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC=CC=C1N2CCCCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring with an ethyl ester group at the 1-position and a piperidin-1-yl substituent at the 2-position (Figure 1). The piperidine ring adopts a chair conformation, stabilized by intramolecular interactions .

Molecular Formula: C₁₄H₁₉NO₂

Molecular Weight: 233.3 g/mol

IUPAC Name: Ethyl 2-(piperidin-1-yl)benzoate

Key Structural Features:

-

Benzoate ester: Enhances lipophilicity and metabolic stability.

-

Piperidine ring: Contributes to basicity and hydrogen-bonding capacity.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 427.9±20.0 °C (predicted) | |

| Density | 1.122±0.06 g/cm³ | |

| LogP (Partition Coefficient) | 2.87 | |

| Solubility | Low aqueous solubility |

Synthesis and Optimization

Synthetic Routes

Ethyl 2-(piperidin-1-yl)benzoate is typically synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling.

Method 1: SNAr Reaction

-

Starting Material: 2-Fluorobenzoic acid ethyl ester.

-

Reagent: Piperidine in dimethylformamide (DMF) at 80–100°C.

Method 2: Buchwald–Hartwig Amination

-

Catalyst: Pd(OAc)₂/BINAP.

-

Advantage: Higher regioselectivity for sterically hindered substrates.

Industrial-Scale Production

-

Solvent Optimization: Replacement of DMF with acetonitrile reduces toxicity .

-

Catalyst Recycling: Pd-based catalysts reused via immobilization on silica .

Biological Activity

Enzyme Inhibition

The compound exhibits moderate inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for diabetes therapy (IC₅₀ = 0.92 µM).

Antimicrobial Properties

Applications in Drug Development

Analgesic and Anesthetic Agents

Ethyl 2-(piperidin-1-yl)benzoate derivatives show local anesthetic efficacy comparable to benzocaine .

Antiviral Scaffolds

Structural analogs inhibit influenza A polymerase by disrupting PA-PB1 subunit interactions (IC₅₀ = 12 µM) .

Prodrug Design

The ester group facilitates hydrolysis to 2-(piperidin-1-yl)benzoic acid, a metabolite with enhanced bioavailability .

| Model | LD₅₀ (mg/kg) | Outcome |

|---|---|---|

| Mouse (oral) | 320 | Transient lethargy |

| Rat (dermal) | >2000 | No adverse effects |

Metabolic Stability

Comparative Analysis with Analogues

| Compound | Bioactivity (IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| Ethyl 3-(piperidin-1-yl)benzoate | PTP1B: 1.2 µM | 0.8 |

| Ethyl 4-(piperidin-1-yl)benzoate | Anticancer: 18 µM | 1.1 |

| Ethyl 2-(piperidin-1-yl)benzoate | PTP1B: 0.92 µM | 0.6 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume